molecular formula C13H8Cl2N2O B1331261 2-(2,4-Dichlorophenyl)-1,3-benzoxazol-5-amine CAS No. 293737-83-4

2-(2,4-Dichlorophenyl)-1,3-benzoxazol-5-amine

Cat. No. B1331261
M. Wt: 279.12 g/mol
InChI Key: NWZLOHPLOVAJOM-UHFFFAOYSA-N
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Description

The compound "2-(2,4-Dichlorophenyl)-1,3-benzoxazol-5-amine" is a derivative of benzoxazole, which is a heterocyclic compound with oxygen and nitrogen atoms in a fused benzene and oxazole ring structure. The presence of the dichlorophenyl group suggests potential for various chemical interactions and biological activities.

Synthesis Analysis

The synthesis of benzoxazole derivatives can be accomplished through various methods. For instance, the synthesis of related compounds involves the condensation of 2-benzoxazolethiol with diphenyl phosphorochloridate, as seen in the preparation of diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate, which is a useful condensing agent for the synthesis of amides, esters, and peptides . Another method includes the reaction of 2-(2′-chloroethoxy)-acetophenone with primary aliphatic amines to yield tetrahydro-1,4-benzoxazepines, which can be further hydrogenated . These methods could potentially be adapted for the synthesis of "2-(2,4-Dichlorophenyl)-1,3-benzoxazol-5-amine" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be complex and diverse. For example, an experimental and theoretical study of a structurally related compound, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine, revealed a triclinic crystalline structure with specific cell constants and hydrogen bonding patterns . Such detailed structural analysis is crucial for understanding the properties and potential applications of the compound.

Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions. For instance, the Z-2,4-dinitrophenylhydrazone of 5-amino-3-benzoyl-1,2,4-oxadiazole exhibits dichotomic behavior, undergoing acidic hydrolysis in dioxane/water and rearrangement in toluene . Additionally, 2-(2-oxopropylthio)benzoxazoles react with primary amines to afford substituted thiazoles . These reactions highlight the reactivity of benzoxazole derivatives and their potential for chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives are influenced by their molecular structure. For example, novel fluorescent 2-(2-aminofluorophenyl)benzoxazoles show solvent-dependent photophysical properties, with blue fluorescence in polar solvents and green fluorescence in nonpolar solvents . The presence of substituents such as the 2,4-dichlorophenyl group in "2-(2,4-Dichlorophenyl)-1,3-benzoxazol-5-amine" would likely affect its physical and chemical properties, including solubility, fluorescence, and reactivity.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Some novel derivatives of 1,3-benzoxazol-5-amine, including 2-(2,4-Dichlorophenyl) variant, have been synthesized and screened for antimicrobial activities. These compounds, particularly 4,5-disubstituted derivatives, have shown good or moderate activities against test microorganisms, indicating potential in antimicrobial applications (Bektaş et al., 2007).

Anticancer Agent Synthesis

A series of cyclic amine-containing benzoxazole and benzoxazolone derivatives, including 2-(2,4-Dichlorophenyl)-1,3-benzoxazol-5-amine, have been synthesized and evaluated for their cytotoxic effect on human cancer cell lines. These studies demonstrate the potential use of these compounds in the development of anticancer agents (Murty et al., 2011).

Structural Analysis in Coordination Compounds

Structural analysis of coordination compounds involving 2-(2,4-Dichlorophenyl)-1,3-benzoxazol-5-amine shows its role in forming stable structures with potential applications in material science and chemistry (Téllez et al., 2013).

Synthesis of Derivatives

Research on the synthesis of 5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine, which involves 2,4-dichloro-benzaldehyde, indicates the versatility of 2-(2,4-Dichlorophenyl)-1,3-benzoxazol-5-amine in forming various derivatives with potential applications in chemistry and materials science (Ling, 2007).

Electrochemically Initiated Oxidative Amination

Studies on electrochemically promoted coupling of benzoxazoles and amines, leading to the formation of 2-aminobenzoxazoles, provide insights into new synthetic methods. This methodology, involving 2-(2,4-Dichlorophenyl)-1,3-benzoxazol-5-amine, could be significant in pharmaceutical and material sciences (Gao et al., 2014).

properties

IUPAC Name

2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O/c14-7-1-3-9(10(15)5-7)13-17-11-6-8(16)2-4-12(11)18-13/h1-6H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZLOHPLOVAJOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=C(O2)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352207
Record name 2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dichlorophenyl)-1,3-benzoxazol-5-amine

CAS RN

293737-83-4
Record name 2-(2,4-Dichlorophenyl)-5-benzoxazolamine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-AMINE
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